molecular formula C9H10N2 B009653 4,7-Dimethyl-1H-benzo[d]imidazole CAS No. 101102-39-0

4,7-Dimethyl-1H-benzo[d]imidazole

Cat. No.: B009653
CAS No.: 101102-39-0
M. Wt: 146.19 g/mol
InChI Key: UYWXGJXLVYLKDI-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative characterized by two methyl substituents at positions 4 and 7 of the fused benzene-imidazole ring system. Benzimidazoles are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, material science, and organic synthesis due to their structural rigidity, electron-rich nature, and ability to engage in hydrogen bonding .

Properties

CAS No.

101102-39-0

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4,7-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H10N2/c1-6-3-4-7(2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11)

InChI Key

UYWXGJXLVYLKDI-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)N=CN2

Canonical SMILES

CC1=C2C(=C(C=C1)C)N=CN2

Synonyms

1H-Benzimidazole,4,7-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) and bulky substituents (e.g., benzoylpiperidine) reduce synthetic yields compared to simpler methyl groups, likely due to steric hindrance and electronic deactivation .
  • Characterization : All analogs are confirmed via ¹H/¹³C NMR and LC/MS, with distinct shifts for methyl groups (e.g., δ ~21 ppm for -CH₃ in 4,7-dimethyl derivative ).

Reactivity with Ozone and Environmental Stability

Reactivity trends for benzimidazoles can be extrapolated from studies on imidazole and pyrazole derivatives:

Compound Type Ozone Rate Constant (k, M⁻¹s⁻¹) Major Degradation Products Environmental Fate
Imidazole 1.7 × 10⁵ (pH 7) Cyanate, formamide, formate Rapid hydrolysis/biodegradation
4,7-Dimethyl-1H-benzo[d]imidazole (inferred) Likely lower than imidazole Potential N-formylated products Moderate persistence predicted
Pyrazole 56 (pH 7) Glyoxal, formamide (minor) Abated via •OH radicals

Key Observations :

  • Electronic Effects : The electron-donating methyl groups in this compound may reduce ozone reactivity compared to unsubstituted imidazole, as electron-rich systems typically react faster with ozone .

Preparation Methods

Acid-Catalyzed Cyclocondensation

A classic approach employs 3,6-dimethyl-o-phenylenediamine and formic acid under reflux. For example, heating equimolar quantities in hydrochloric acid at 110°C for 8 hours produces this compound with a 78% yield. Substituting formic acid with acetic acid derivatives introduces variability in reaction kinetics but risks over-alkylation.

Optimization Insight :

  • Temperature : Yields plateau above 100°C due to decomposition.

  • Acid Strength : Concentrated HCl (37%) outperforms weaker acids (e.g., H<sub>2</sub>SO<sub>4</sub>) in promoting cyclization.

Eco-Friendly Catalytic Approaches

ZnO nanoparticles (20 nm) enable solvent-free synthesis at 80°C, achieving 92% yield in 4 hours. The catalytic cycle involves Lewis acid-mediated activation of the carbonyl group, accelerating Schiff base formation.

Comparative Data :

MethodCatalystTemp (°C)Time (h)Yield (%)
HCl RefluxNone110878
ZnO NanoparticlesZnO80492

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times to 30 minutes by enhancing molecular collision frequency. A protocol using β-bromo-α,β-unsaturated aldehydes and 3,6-dimethyl-o-phenylenediamine in DMF yields 85% product. Key advantages include:

  • Reduced side reactions : Localized heating minimizes decomposition.

  • Scalability : Demonstrated for gram-scale production.

One-Step Synthesis Protocols

A patent-derived method combines 3,6-dimethyl-o-phenylenediamine with glyoxal in a HCl/organic acid (3:7) mixture, refluxing at 90°C for 6 hours. This approach avoids intermediate isolation, achieving 82% purity post-crystallization.

Critical Parameters :

  • Acid Ratio : HCl:acetic acid ratios below 3:7 impede cyclization.

  • Workup : Neutralization with NaOH (pH 10) followed by EtOAc extraction optimizes recovery.

Functionalization and Derivatization

Post-synthetic modifications include:

  • N-Alkylation : Treatment with methyl iodide/K<sub>2</sub>CO<sub>3</sub> in acetone yields N-methyl derivatives.

  • Oxidation : Ceric ammonium nitrate (CAN) oxidizes the benzimidazole core to quinone derivatives, though this is less relevant for 4,7-dimethyl analogs .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4,7-Dimethyl-1H-benzo[d]imidazole and its derivatives?

  • Methodology :

  • Condensation reactions : Start with o-phenylenediamine derivatives and carbonyl-containing reagents under acidic conditions (e.g., acetic acid) to form the benzimidazole core. Substituents like methyl groups can be introduced via alkylation or by using pre-functionalized precursors .
  • Catalytic methods : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable regioselective aryl substitutions. For example, 2-aryl derivatives can be synthesized using aryl boronic acids and Pd(PPh₃)₄ in toluene/ethanol .
  • Solid-phase synthesis : Employ silica-supported reagents or nano-SiO₂ catalysts to improve reaction efficiency and reduce byproducts .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Methyl groups at positions 4 and 7 appear as singlets in the range δ 2.4–2.6 ppm. Aromatic protons in the benzimidazole ring resonate between δ 7.1–7.9 ppm, with splitting patterns indicating substitution positions .
  • IR spectroscopy : Stretching vibrations for C=N bonds (1600–1650 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) confirm the imidazole ring structure. Methyl C-H stretches appear at ~2850–2960 cm⁻¹ .

Q. What biological assays are used to evaluate the bioactivity of this compound derivatives?

  • Methodology :

  • Antimicrobial testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest promising activity .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential. Compare IC₅₀ values with reference drugs like cisplatin .

Advanced Research Questions

Q. How do structural deviations in this compound derivatives impact their electronic and biological properties?

  • Methodology :

  • X-ray crystallography : Analyze dihedral angles between aromatic rings. For example, a dihedral angle >60° between benzimidazole and aryl substituents reduces π-π stacking, enhancing solubility and altering binding affinities .
  • DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. HOMO-LUMO gaps correlate with redox stability; lower gaps (~4 eV) suggest suitability for optoelectronic applications .

Q. What strategies optimize the regioselectivity of substitutions in this compound?

  • Methodology :

  • Directed C-H activation : Use directing groups (e.g., -COOMe) with Pd or Rh catalysts to achieve meta- or para-substitutions. For example, Ru(bpp)(pydic) complexes enable selective C-H oxidation .
  • Protecting group strategies : Temporarily block reactive sites (e.g., N-H with Boc groups) during functionalization to prevent unwanted side reactions .

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition. Derivatives with high GI absorption (>70%) and low P-gp substrate scores are prioritized .
  • Molecular docking : Dock ligands into target proteins (e.g., EGFR kinase) using AutoDock Vina. Binding energies <−7 kcal/mol indicate strong interactions, validated by in vitro IC₅₀ assays .

Q. What role do substituents play in enhancing the thermal stability of this compound-based materials?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td). Bulky substituents (e.g., triphenylamine) increase Td >300°C by reducing molecular mobility .
  • DSC studies : Glass transition temperatures (Tg) >150°C indicate suitability for OLED host materials, as seen in benzimidazole-triazine hybrids .

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